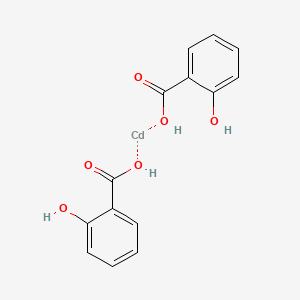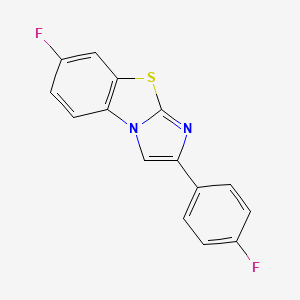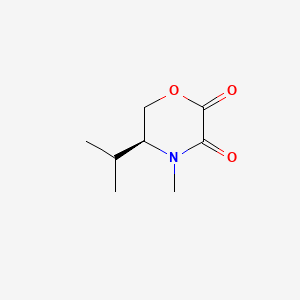
3-Keto-N-aminoethyl-N'-aminocaproyldihydrocinnamoyl Cyclopamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine is a complex organic compound with the molecular formula C44H63N3O4 and a molecular weight of 697.99 g/mol . This compound is known for its bioactive properties and is categorized under enzyme inhibitors, hormones, steroids, and derivatives . It has significant applications in pharmaceutical toxicology and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and often involve specialized reagents and catalysts . The compound is typically synthesized in a controlled laboratory environment to ensure purity and yield.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. when produced industrially, it involves large-scale synthesis using advanced chemical engineering techniques to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine involves its interaction with specific molecular targets and pathways. It demonstrates teratogenic properties and has been shown to reverse the effects of oncogenic mutations in the Smoothened and Patched pathways . The compound inhibits the expression of β-Galactosidase in p2Ptch-1 cells, demonstrating its potency in cellular inhibition .
Comparison with Similar Compounds
Similar Compounds
Cyclopamine: A naturally occurring steroidal alkaloid with similar bioactive properties.
KAAD-Cyclopamine: A derivative of cyclopamine with 10-20 fold higher potency in inhibition of β-Galactosidase expression.
Uniqueness
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine is unique due to its enhanced potency and stability compared to its analogs. Its complex structure allows for specific interactions with molecular targets, making it a valuable compound in research and pharmaceutical applications .
Properties
Molecular Formula |
C44H63N3O4 |
|---|---|
Molecular Weight |
698.0 g/mol |
IUPAC Name |
(3'R,3'aS,6'S,6aS,6bS,9R,11aS,11bR)-4'-[3-[4-[6-(2-aminoethylamino)hexanoyl]phenyl]propanoyl]-3',6',10,11b-tetramethylspiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-one |
InChI |
InChI=1S/C44H63N3O4/c1-28-24-40-42(47(27-28)41(50)16-11-31-9-12-32(13-10-31)39(49)8-6-5-7-22-46-23-21-45)30(3)44(51-40)20-18-35-36-15-14-33-25-34(48)17-19-43(33,4)38(36)26-37(35)29(44)2/h9-10,12-14,28,30,35-36,38,40,42,46H,5-8,11,15-27,45H2,1-4H3/t28-,30+,35-,36-,38-,40?,42-,43-,44-/m0/s1 |
InChI Key |
UEXHYPKVOFBABD-MMBLKLCGSA-N |
Isomeric SMILES |
C[C@H]1CC2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6CC(=O)CC[C@@]6([C@H]5CC4=C3C)C)C)N(C1)C(=O)CCC7=CC=C(C=C7)C(=O)CCCCCNCCN |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)C(=O)CCC7=CC=C(C=C7)C(=O)CCCCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


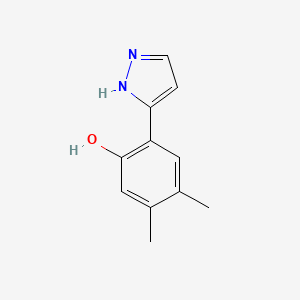

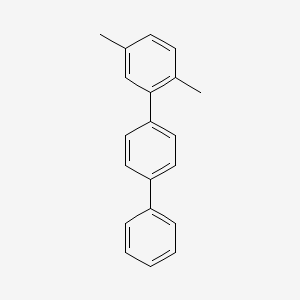
![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
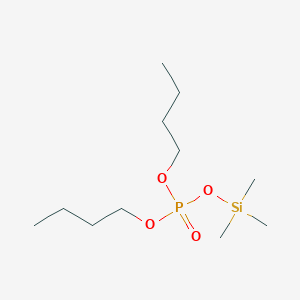
![Methyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13816236.png)
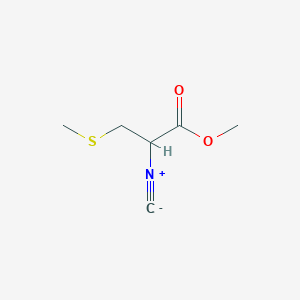
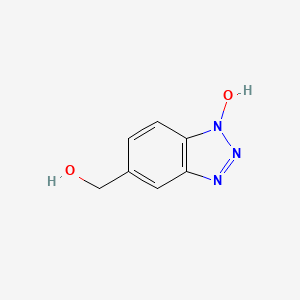
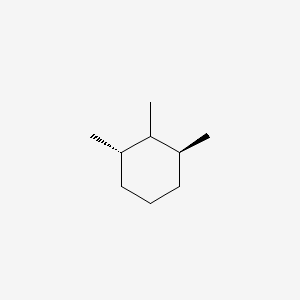
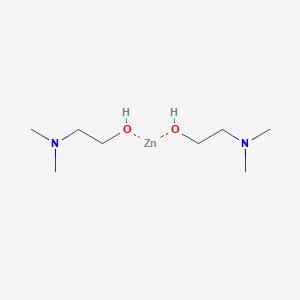
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
